Prodipine hydrochloride Prodipine hydrochloride Prodipine, a diphenyl-phosphonate derivative. The IC50s of Prodipine for purified and plasma Dipeptidyl peptidase IV (DPP IV) from the rabbit are 4.5 μM and 30 μM, respectively.
Brand Name: Vulcanchem
CAS No.: 31314-39-3
VCID: VC0007256
InChI: InChI=1S/C20H25N.ClH/c1-17(2)21-15-13-20(14-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17H,13-16H2,1-2H3;1H
SMILES: CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Molecular Formula: C20H26ClN
Molecular Weight: 315.9 g/mol

Prodipine hydrochloride

CAS No.: 31314-39-3

Cat. No.: VC0007256

Molecular Formula: C20H26ClN

Molecular Weight: 315.9 g/mol

* For research use only. Not for human or veterinary use.

Prodipine hydrochloride - 31314-39-3

CAS No. 31314-39-3
Molecular Formula C20H26ClN
Molecular Weight 315.9 g/mol
IUPAC Name 4,4-diphenyl-1-propan-2-ylpiperidine;hydrochloride
Standard InChI InChI=1S/C20H25N.ClH/c1-17(2)21-15-13-20(14-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17H,13-16H2,1-2H3;1H
Standard InChI Key ZFCBOUXJVGNRIF-UHFFFAOYSA-N
SMILES CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Canonical SMILES CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Chemical Identity and Structural Properties

Prodipine hydrochloride, systematically designated as 1-(1-methylethyl)-4,4-diphenylpiperidine hydrochloride, is a synthetic small molecule with a molecular formula of C20H26ClN and a molecular weight of 315.88 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments compared to its free base counterpart (C20H25N, 279.42 g/mol) . Structural analyses reveal a piperidine core substituted with diphenyl and isopropyl groups, a configuration critical for its interaction with the DPP-4 enzyme .

PropertyValue
Molecular FormulaC20H26ClN
Molecular Weight315.88 g/mol
CAS Registry Number31314-39-3
SMILESCC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
SolubilityHigh aqueous solubility (hydrochloride salt)

The hydrochloride salt’s crystalline structure and stability under physiological conditions make it suitable for intravenous administration, as evidenced by its use in preclinical models .

Mechanism of Action: Irreversible DPP-4 Inhibition

Prodipine hydrochloride functions as a slow-binding, irreversible inhibitor of DPP-4, an enzyme integral to peptide hormone regulation . DPP-4 cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and suppress glucagon release . By covalently modifying the enzyme’s active site, Prodipine hydrochloride induces long-lasting inhibition, effectively prolonging the half-life of incretins and enhancing glycemic control .

In rabbits, a single intravenous dose of 10 mg/kg reduced plasma DPP-4 activity to <20% of baseline within one hour, with effects persisting for over 24 hours . Recovery to 50% baseline activity required 5–8 days, underscoring the compound’s irreversible binding mechanism . Tissue-specific inhibition was also observed in the kidney, spleen, and liver, suggesting broad systemic effects .

Preclinical Research and Pharmacological Findings

Metabolic Effects in Animal Models

Prodipine hydrochloride’s primary application lies in diabetes research, where its DPP-4 inhibition enhances endogenous incretin levels. In rodent models, elevated GLP-1 and GIP concentrations correlated with improved insulin sensitivity and reduced hyperglycemia . For instance, sitagliptin, a reversible DPP-4 inhibitor, demonstrated similar glycemic benefits but required daily dosing, highlighting Prodipine’s advantage in sustained enzyme suppression .

Study ModelDoseKey FindingReference
Rabbit (plasma)10 mg/kg IVDPP-4 activity <20% for 24 hours
Rat cardiac allograft5 mg/kgGraft survival doubled (7→14 days)

Synthesis and Pharmacokinetic Profile

While detailed synthetic routes for Prodipine hydrochloride remain proprietary, its precursor, Prodipine (free base), is synthesized via multi-step alkylation of diphenylpiperidine with isopropyl groups . The hydrochloride salt is subsequently formed through acid-base reactions, yielding a stable crystalline product .

Pharmacokinetic studies in rabbits revealed a plasma half-life exceeding 20 days post-administration, consistent with irreversible enzyme inhibition . Tissue distribution analyses showed high concentrations in the liver and kidney, organs rich in DPP-4 expression . No significant interactions with related peptidases (e.g., aminopeptidase M) were detected, confirming its selectivity .

Comparative Analysis with Related Compounds

The free base form of Prodipine, though structurally similar, exhibits divergent pharmacology, acting as a CNS stimulant with monoamine oxidase-inhibitory properties . This duality underscores the importance of salt forms in therapeutic targeting.

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

DPP-4 inhibitors like sitagliptin show promise in Parkinson’s disease (PD) models, elevating neuroprotective incretins in the brain . Prodipine hydrochloride’s CNS penetration remains unstudied, but its pharmacokinetic profile suggests potential for neurodegenerative applications if reformulated for blood-brain barrier penetration.

Organ Transplantation

The compound’s immunomodulatory effects in allograft models warrant exploration in human transplantation protocols. Combining Prodipine with conventional immunosuppressants could reduce rejection rates without exacerbating metabolic side effects .

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